molecular formula C12H18ClNO B2875447 5-Propan-2-yloxy-2,3-dihydro-1H-inden-1-amine;hydrochloride CAS No. 100368-89-6

5-Propan-2-yloxy-2,3-dihydro-1H-inden-1-amine;hydrochloride

Cat. No.: B2875447
CAS No.: 100368-89-6
M. Wt: 227.73
InChI Key: QXLPMDFJUSEMEM-UHFFFAOYSA-N
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Description

5-Propan-2-yloxy-2,3-dihydro-1H-inden-1-amine;hydrochloride is a chemical compound with the molecular formula C12H17NO·HCl. It is also known by its IUPAC name, 5-isopropoxy-2,3-dihydro-1H-inden-1-amine hydrochloride. This compound is characterized by its unique structure, which includes an indene backbone with an isopropoxy group and an amine group, making it a versatile molecule in various chemical reactions and applications .

Scientific Research Applications

5-Propan-2-yloxy-2,3-dihydro-1H-inden-1-amine;hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

The safety, risk, hazard, and MSDS of this compound can be found in the ChemicalBook . It’s important to handle this compound with care and follow all safety protocols.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propan-2-yloxy-2,3-dihydro-1H-inden-1-amine;hydrochloride typically involves the reaction of indene derivatives with isopropyl alcohol and amine under specific conditions. One common method includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as crystallization and recrystallization is common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Propan-2-yloxy-2,3-dihydro-1H-inden-1-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Mechanism of Action

The mechanism of action of 5-Propan-2-yloxy-2,3-dihydro-1H-inden-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Propan-2-yloxy-2,3-dihydro-1H-inden-1-amine;hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to similar compounds .

Properties

IUPAC Name

5-propan-2-yloxy-2,3-dihydro-1H-inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-8(2)14-10-4-5-11-9(7-10)3-6-12(11)13;/h4-5,7-8,12H,3,6,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLPMDFJUSEMEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)C(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100368-89-6
Record name 5-(propan-2-yloxy)-2,3-dihydro-1H-inden-1-amine hydrochloride
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